Pentanitroaniline

描述

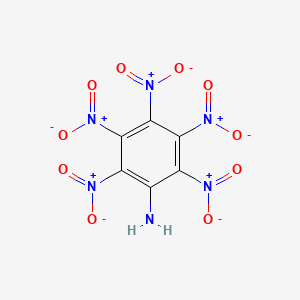

Structure

2D Structure

3D Structure

属性

CAS 编号 |

21985-87-5 |

|---|---|

分子式 |

C6H2N6O10 |

分子量 |

318.11 g/mol |

IUPAC 名称 |

2,3,4,5,6-pentanitroaniline |

InChI |

InChI=1S/C6H2N6O10/c7-1-2(8(13)14)4(10(17)18)6(12(21)22)5(11(19)20)3(1)9(15)16/h7H2 |

InChI 键 |

XJYDCCKHUXCATF-UHFFFAOYSA-N |

规范 SMILES |

C1(=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N |

产品来源 |

United States |

Synthetic Methodologies for Pentanitroaniline

Established Synthetic Pathways for Pentanitroaniline Production

Historically, the production of this compound has relied on two main approaches: the direct nitration of substituted nitroanilines and oxidative nitration processes utilizing dinitrotoluene precursors.

Nitration of Substituted Nitroanilines

One established pathway for this compound production involves the nitration of substituted nitroanilines, particularly 3,5-dinitroaniline (B184610). This method can be traced back to early work by Flürscheim and has seen subsequent improvements uni-muenchen.deuni-muenchen.dersc.org. The process typically begins with 3,5-dinitroaniline, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid, often in the presence of oleum (B3057394) uni-muenchen.dersc.orggoogle.com.

A critical aspect of this synthesis route is the precise control of sulfuric acid concentration. Studies have shown that maintaining the sulfuric acid concentration within a narrow range of 99.0% to 99.5% by weight is essential for maximizing the yield of this compound google.com. For instance, a procedure involves dissolving 3,5-dinitroaniline in a mixture of concentrated sulfuric acid and 20% oleum, followed by the dropwise addition of nitric acid under cooling uni-muenchen.de. The reaction mixture is then heated, typically to temperatures between 72–75°C for about 90 minutes, leading to the precipitation of this compound as a golden-yellow solid uni-muenchen.de. Early attempts using dinitroacetanilide or direct nitration of 3,5-dinitroaniline with specific acid ratios and temperatures (65-70°C for 5-6 hours) yielded significantly lower amounts of this compound rsc.org.

A summary of typical conditions and reported yields for the nitration of substituted nitroanilines is provided in Table 1.

Table 1: Representative Conditions for Nitration of Substituted Nitroanilines to this compound

| Starting Material | Nitrating Agent | Solvent/Conditions | Temperature | Time | Reported Yield (PNA) | Reference |

| 3,5-Dinitroaniline | HNO₃/H₂SO₄ | H₂SO₄ (99.0-99.5% wt) | Not specified | Not specified | High yield (optimized) | google.com |

| 3,5-Dinitroaniline | HNO₃/H₂SO₄/Oleum | H₂SO₄ (conc.), Oleum (20%) | 72-75°C | 90 min | Not explicitly stated for PNA step, but high purity | uni-muenchen.de |

| Dinitroacetanilide | HNO₃ (d 1.52)/H₂SO₄ (monohydrate) | H₂SO₄ (monohydrate) | 65-70°C | 6 hours | Low yield (0.6 g from 4.5 g) | rsc.org |

Oxidative Nitration Processes from Dinitrotoluene Precursors

Another prominent method for synthesizing this compound involves oxidative nitration processes, often starting from 2,4,6-trinitrotoluene (B92697) (TNT) google.comgoogle.comosti.govosti.govprepchem.comat.uagoogleapis.comscielo.brlookchem.comdtic.milosti.govresearchgate.netgoogle.comsciencemadness.org. This pathway is particularly attractive due to the commercial availability and relatively low cost of TNT google.comgoogle.com.

The process typically begins with the selective reduction of the 4-nitro group of TNT to yield 4-amino-2,6-dinitrotoluene (B94180) (ADNT) google.comgoogle.comosti.govosti.govprepchem.comat.uagoogleapis.comscielo.brlookchem.comdtic.milosti.govresearchgate.netgoogle.comsciencemadness.orgsciencemadness.org. This reduction can be achieved by reacting TNT with hydrogen sulfide (B99878) (H₂S) in a solvent like p-dioxane, often with ammonium (B1175870) hydroxide (B78521) as a catalyst, while maintaining the temperature below 40-50°C google.comgoogle.comprepchem.comsciencemadness.org. The resulting 4-amino-2,6-dinitrotoluene is then subjected to nitration using a mixture of nitric acid and sulfuric acid google.comgoogle.comosti.govosti.govprepchem.comat.uagoogleapis.comscielo.brlookchem.comdtic.milosti.govresearchgate.netgoogle.comsciencemadness.orgsciencemadness.org.

A summary of the key steps and reported yields for the oxidative nitration from dinitrotoluene precursors is provided in Table 2.

Table 2: Key Steps and Yields for this compound Synthesis from 2,4,6-Trinitrotoluene

| Step | Starting Material | Reagents/Conditions | Product | Yield | Reference |

| 1 | 2,4,6-Trinitrotoluene (TNT) | H₂S in p-dioxane, NH₄OH catalyst | 4-Amino-2,6-dinitrotoluene (ADNT) | 60-70% (purified) | google.comsciencemadness.org |

| 2 | 4-Amino-2,6-dinitrotoluene (ADNT) | HNO₃ (90%)/H₂SO₄ (conc.) | This compound (PNA) | 62.4% (from ADNT) | sciencemadness.org |

| Overall | 2,4,6-Trinitrotoluene (TNT) | Multi-step process | This compound (PNA) | 10-22% (overall from TNT) | google.comprepchem.com |

Novel Approaches and Optimized Synthetic Procedures for this compound

Recent research has focused on optimizing existing synthetic routes and exploring novel approaches to improve the yield, purity, and efficiency of this compound synthesis uni-muenchen.degoogle.comresearchgate.netresearchgate.net. A significant area of optimization has been the nitration of 3,5-dinitroaniline. It has been discovered that a precise control over the sulfuric acid concentration, specifically between 99.0% and 99.5% by weight, is crucial to maximize the yield of this compound google.com. This optimization effort aimed to make the conversion of 3,5-dinitroaniline to PNA a more efficient and critical step in the synthesis of other high-energy compounds like CL-18 (aminonitrobenzodifuroxan) google.com.

Furthermore, modern spectroscopic and structural characterization techniques have been applied to this compound, providing a deeper understanding of its properties and crystal structure uni-muenchen.deresearchgate.net. Although this compound has been known for nearly a century, its full characterization, including its crystal structure without adducts or solvents, was reported more recently uni-muenchen.deresearchgate.net. This detailed characterization aids in understanding its molecular packing and intermolecular interactions, which can inform future synthetic improvements and material design uni-muenchen.deresearchgate.net.

Principles of Green Chemistry in this compound Synthesis

While specific "green" synthetic methods for this compound are not extensively detailed in the provided search results, the broader context of energetic materials synthesis, particularly for compounds like TATB which utilize PNA as an intermediate, highlights a growing desire for more environmentally benign processes osti.govosti.govosti.gov. Traditional methods for synthesizing energetic materials often involve harsh reaction conditions, such as elevated temperatures and strong acids, and may utilize halocarbon starting materials, which raise environmental concerns osti.govosti.gov.

The drive towards "greener" chemistry in this field aims to replace such routes with less expensive and more environmentally friendly alternatives osti.gov. For instance, efforts have been made to develop versatile production methods for TATB using feedstocks from demilitarization inventories (like Explosive D and TNT) and commercial sources, with a focus on reducing pollution abatement costs osti.govosti.gov. Although the TNT-to-PNA-to-TATB route still involves strong acids, the use of readily available and less hazardous starting materials like TNT, compared to more expensive or environmentally problematic precursors like trichlorobenzene, aligns with some green chemistry principles by reducing the reliance on harsh or toxic feedstocks google.comgoogle.comosti.govosti.govosti.gov. The goal is to achieve processes that are reproducible, capable of scale-up, and minimize the generation of hazardous by-products google.comosti.gov.

Challenges in this compound Synthesis and Process Optimization

The synthesis of this compound presents several challenges that necessitate careful process optimization. One primary challenge lies in achieving high yields and purity uni-muenchen.degoogle.com. The highly nitrated nature of the molecule means that the reaction conditions must be sufficiently strong to introduce multiple nitro groups, yet controlled enough to prevent over-nitration, degradation, or the formation of undesirable by-products google.comresearchgate.net.

The use of highly concentrated and fuming acids, such as nitric acid and oleum/sulfuric acid, is common in these nitration reactions, which inherently poses challenges related to handling, safety, and equipment corrosion uni-muenchen.degoogle.com. Furthermore, controlling the reaction temperature and the precise concentration of reagents, particularly sulfuric acid, is critical for maximizing yields and ensuring the desired product selectivity uni-muenchen.degoogle.com. Deviations can lead to lower yields or the formation of impurities google.com.

Advanced Structural Elucidation and Crystallographic Analysis of Pentanitroaniline

Single-Crystal X-ray Diffraction Studies of Pentanitroaniline

Single-crystal X-ray diffraction (SC-XRD) is a cornerstone technique for determining the atomic arrangement within crystalline materials, providing critical insights into their structure-property relationships nih.govwikipedia.org. For this compound, recent studies have successfully reported its crystal structure in a solvent-free form for the first time nih.govwikipedia.orgpaerab.us. Previously, PNA had been characterized as a dichloroethane disolvate (C₆H₂N₆O₁₀·2C₂H₄Cl₂) nih.govpaerab.usfishersci.com.

The solvent-free PNA crystals suitable for X-ray structure determination were obtained by slow evaporation from dichloromethane (B109758) at ambient temperature wikipedia.org. The crystallographic data were collected at a low temperature of 122 K using an Oxford Xcalibur CCD Diffractometer with Mo Kα radiation (λ=0.71073 Å) wikipedia.org. The structure was resolved using direct methods (SIR92/SIR97) and refined with SHELX-97 software, integrated into the WinGX22 program package, with subsequent validation via PLATON software wikipedia.org.

Analysis of Crystal Packing and Molecular Arrangement

The crystal packing of this compound is a critical determinant of its bulk properties, including its energetic characteristics and sensitivity nih.gov. In the solvent-free crystal structure of PNA, the molecules exhibit an alternating arrangement, positioned at an angle of 90° relative to each other. This specific orientation is observed to increase the intermolecular distance between adjacent nitro groups, thereby contributing to a reduction in repulsive interactions within the crystal lattice wikipedia.org.

Intermolecular Interactions and Supramolecular Assembly in this compound Crystals

The supramolecular assembly of this compound crystals is characterized by a network of diverse intermolecular interactions. A prominent feature in solvent-free PNA crystals is the presence of intermolecular hydrogen bonds. These interactions occur between the hydrogen atoms of the amine group and the oxygen atoms of neighboring molecules, with observed bond lengths ranging between 2.3 Å and 2.7 Å wikipedia.org. Such hydrogen bonds are considered stabilizing interactions that contribute to reducing the compound's sensitivity by hindering the displacement of individual molecular layers under external influences wikipedia.org. The alternating twisting of the PNA molecules and their nitro groups within the crystal lattice is believed to facilitate the shortening of distances between oxygen and hydrogen atoms, thus promoting the formation of these attractive hydrogen bonds wikipedia.org.

In the dichloroethane disolvate form of PNA, specific electrostatic interactions have been identified. Notably, a very short intermolecular N—O···C distance is observed between the negatively charged oxygen atom (O2) and the electron-deficient carbon atom (C3), highlighting significant electrostatic contributions to the crystal's stability fishersci.com. Beyond hydrogen bonding, other types of interactions also play a role. Equiatomic interactions, such as O···O, N···N, and H···H, can exert a destabilizing effect, potentially increasing sensitivity, with O···O interactions having a more pronounced influence due to the larger size of oxygen atoms. Conversely, interactions like O···N, C···O, and C···N are present but generally exhibit less influence on sensitivity compared to their equiatomic counterparts wikipedia.org.

Conformation and Geometric Parameters of the this compound Molecule

The molecular conformation of this compound reveals significant structural distortions, particularly within its benzenoid ring, which are indicative of intramolecular charge transfer. In the dichloroethane disolvate, the PNA molecule displays C2 symmetry, with the C—N(amine) and C—N(para-nitro) bonds aligned along the twofold rotation axis fishersci.com. The benzenoid ring, though essentially planar, exhibits considerable distortion fishersci.com. This distortion, coupled with a notably short C—N(H2) bond and out-of-plane twisting of the nitro (NO2) groups, points to a significant intramolecular "push–pull" charge transfer. This phenomenon, occurring between the amino and nitro-substituted positions (ortho and para), has been theoretically quantified through natural bond orbital analysis of the π-electron density nih.govfishersci.com.

Detailed geometric parameters from single-crystal X-ray diffraction studies provide quantitative insights into the molecular structure of solvent-free PNA wikipedia.org:

Table 1: Selected Bond Lengths and Angles for this compound

| Parameter (Å or °) | Value wikipedia.org |

| C1–C2 | 1.428(5) |

| C2–C3 | 1.377(5) |

| C3–C4 | 1.391(5) |

| N4–C4 | 1.458(7) |

| N3–C3 | 1.481(5) |

| N2–C2 | 1.465(5) |

| N1–C1 | 1.319(7) |

| O2–N2 | 1.221(4) |

| O1–H | 2.082(4) |

| C2–C3–C4 | 121.4(4) |

| C1–C2–N2 | 118.5(4) |

| N1–C1–C2 | 122.9(2) |

Table 2: Selected Dihedral Angles for this compound

| Dihedral Angle (°) | Value wikipedia.org |

| C2'–C1–C2–C3 | 1.0(2) |

| C4–C3–C2–C1 | 2.1(5) |

| N1–C1–C2–C3 | 179.0(2) |

| N1–C1–C2–N2 | 3.8(4) |

| N3–C3–C4–N4 | 0.8(4) |

| O1–N2–C2–C1 | 34.0(5) |

| O3–N3–C3–C4 | 75.0(4) |

| O5–N4–C4–C3 | 29.8(2) |

The C1—C2 bond length is notably longer than the C2—C3 and C3—C4 bonds, indicating a distortion from ideal aromaticity fishersci.com. These detailed geometric parameters, along with the observed out-of-plane twistings of the nitro groups, are crucial for understanding the electronic structure and reactivity of this highly nitrated compound.

Hirshfeld Surface Analysis and Fingerprint Plot Methodologies for this compound

Hirshfeld surface analysis and its associated fingerprint plots are advanced computational methodologies used to visualize and quantify intermolecular interactions within crystal structures nih.govnih.gov. For this compound, this analysis has been performed based on its experimentally determined crystal structure nih.govwikipedia.orgpaerab.us.

Hirshfeld surfaces conceptually divide the crystal into regions where the electron distribution of a single molecule (the promolecule) predominates over the collective electron density of the entire crystal (the procrystal) nih.gov. These surfaces offer a unique visual representation of molecular shape within the crystalline environment and effectively reflect all intermolecular interactions simultaneously nih.gov.

The 2D fingerprint plots, derived from the Hirshfeld surfaces, provide a quantitative summary of the nature and type of intermolecular interactions experienced by a molecule in the bulk crystal nih.govwikipedia.org. These plots map the fraction of points on the Hirshfeld surface as a function of two distances: d_i (the distance from the surface to the nearest atom interior to the surface) and d_e (the distance from the surface to the nearest atom exterior to the surface) wikipedia.org.

In the context of energetic materials like this compound, Hirshfeld surface analysis and fingerprint plots are particularly valuable for correlating crystal structure with macroscopic properties such as sensitivity nih.govnih.gov. Strong destabilizing interactions within the crystal packing are visually highlighted as "red dots" on the Hirshfeld plots, and a higher prevalence of these red dots is directly correlated with an increased sensitivity of the material wikipedia.org. Conversely, stabilizing interactions, predominantly intermolecular hydrogen bonds, appear differently and are associated with reduced sensitivity wikipedia.org. This methodology offers an improved correlation between predicted and experimentally observed sensitivities compared to older models nih.gov.

Electron Diffraction Techniques in Advanced Organic Crystal Structural Research

Electron diffraction (ED), also known as 3D electron diffraction (3D ED) or micro-crystal electron diffraction (MicroED), has emerged as a powerful and increasingly routine technique for the structural determination of crystalline materials, particularly for samples that are challenging for traditional single-crystal X-ray diffraction (SC-XRD) nih.gov. This method is especially relevant for advanced organic crystal structural research, including compounds like this compound, given its ability to analyze submicron-sized crystals nih.gov.

The fundamental advantage of electron diffraction lies in the strong interaction of electrons with matter, which allows for atomic resolution even with very small crystal sizes, often in the range of tens to hundreds of nanometers. This is a significant improvement over SC-XRD, which typically requires crystals larger than 1 µm nih.gov. This makes ED invaluable for materials that only form fine crystalline domains or nanocrystals, such as many newly discovered pharmaceutical polymorphs or natural products nih.gov.

Key aspects and capabilities of electron diffraction techniques include:

Suitability for Small and Beam-Sensitive Samples: ED requires a much lower electron dose to achieve atomic resolution, making it suitable for beam-sensitive organic crystals that might degrade under the higher X-ray doses required for larger crystals.

Three-Dimensional Structural Information: 3D ED yields a full three-dimensional single-crystal diffraction pattern, providing comprehensive structural information, including unit cell parameters and atomic positions nih.gov.

Hydrogen Atom Localization: With improvements in data quality, it is possible to reveal the positions of hydrogen atoms in small organic molecule structures using ED, a critical detail for understanding hydrogen bonding and molecular interactions.

Overcoming Limitations: While electron diffraction can be affected by multiple scattering (where diffracted beams are diffracted multiple times within the same crystal), this can be mitigated by using very thin crystals, combining multiple datasets, or employing dynamical refinement procedures during structure solution nih.gov.

Complementary to X-ray Diffraction: ED complements established X-ray diffraction methods by expanding the boundaries of what is possible to measure, allowing for the refinement of single-crystal structures that were previously too complex or too small for X-ray techniques.

The application of 3D ED is a disruptive technology that is opening new perspectives for a wide variety of compounds in chemical, pharmaceutical, and advanced materials research, enabling the characterization of solid compounds at the nanometer scale.

Computational and Theoretical Investigations of Pentanitroaniline

Quantum Chemical Calculations on Pentanitroaniline Molecular Structure

Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and electronic landscape of this compound. These computational methods allow for a detailed analysis of geometric parameters, charge distribution, and orbital interactions, which collectively govern the molecule's properties.

Density Functional Theory (DFT) is a widely used computational method to predict the equilibrium geometry of molecules. For this compound, DFT calculations reveal a molecule with significant structural distortions from an idealized planar benzene (B151609) ring. The presence of a strong electron-donating amino group (-NH₂) and five strong electron-withdrawing nitro groups (-NO₂) induces considerable strain and geometric changes.

Calculations show that the benzene ring in PNA is not perfectly planar, and the nitro groups are twisted out of the plane of the ring. This twisting is a result of steric hindrance between the bulky adjacent nitro groups and the electronic push-pull effects across the ring. The C-C bond lengths within the aromatic ring are also non-uniform. For instance, the C1-C2 bond (adjacent to the amino group) is noted to be significantly longer (1.428 Å) compared to the C2-C3 (1.377 Å) and C3-C4 (1.391 Å) bonds. This bond length alteration is a hallmark of the 'push-pull' effect, where the amino group pushes electron density into the ring, affecting the bond orders.

| Structural Parameter | Calculated Value (Å) |

|---|---|

| C1-C2 Bond Length | 1.428 |

| C2-C3 Bond Length | 1.377 |

| C3-C4 Bond Length | 1.391 |

Molecular Electrostatic Potential (MEP) analysis is a method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

While specific MEP analysis data for this compound is not detailed in the available literature, the analysis of simpler analogs like p-nitroaniline provides insight. In such molecules, the most negative electrostatic potential is localized around the oxygen atoms of the nitro group, indicating these are the primary sites for electrophilic interaction. Conversely, positive potentials are typically found around the hydrogen atoms of the amino group and the aromatic ring. For this compound, with its five nitro groups, a highly electron-deficient (positive potential) aromatic ring and strongly negative potential regions around the numerous nitro-group oxygens would be expected. This extensive charge separation is a key feature of 'push-pull' systems. However, it has been noted that older predictive models for the sensitivity of energetic materials based on electrostatic potential can sometimes yield results that deviate from experimental values for complex molecules like PNA. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. acs.org

Specific HOMO-LUMO energy values for this compound were not available in the surveyed literature. However, for related nitroaromatic explosives, the HOMO-LUMO gap is a critical parameter investigated in relation to sensitivity, as bond rupture often involves the excitation of electrons across this gap. acs.org A smaller HOMO-LUMO gap generally implies lower kinetic stability and higher chemical reactivity, as less energy is required to excite electrons to an unoccupied orbital. In a 'push-pull' molecule like PNA, the charge transfer character of the electronic transitions often leads to a smaller HOMO-LUMO gap compared to unsubstituted benzene, contributing to its reactivity.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. It is particularly useful for quantifying electron delocalization and charge transfer interactions within a molecule.

For this compound, NBO analysis has been used to theoretically quantify the significant intramolecular 'push-pull' charge transfer. researchgate.net This analysis examines the interactions between the filled (donor) orbitals and the empty (acceptor) orbitals. In PNA, the analysis would show strong delocalization of the nitrogen lone pair of the amino group into the antibonding π* orbitals of the aromatic ring and the nitro groups. This interaction, which describes the 'push' of electrons from the donor, coupled with the strong electron-withdrawing 'pull' of the five nitro groups, results in a substantial redistribution of π-electron density across the molecule. This redistribution is consistent with the observed geometric distortions, such as the shortened C-N(H₂) bond and the distorted benzenoid ring. researchgate.net

Atoms-in-Molecules (AIM) Theory Applications to this compound

The Quantum Theory of Atoms in Molecules (AIM) defines chemical properties, such as atoms and bonds, based on the topology of the electron density. acs.orgnih.govacs.org The analysis focuses on identifying critical points (CPs) in the electron density, particularly bond critical points (BCPs) that exist between two bonded atoms.

AIM studies have been performed on this compound as part of a broader investigation into energetic materials. acs.orgnih.govacs.org In these studies, Kohn-Sham DFT and Hartree-Fock (HF) methods were used to calculate the electron density, which was then analyzed using AIM software. A key finding was that the topological features of the electron density, particularly in low-density regions, can be highly sensitive to the computational method used. For energetic molecules like PNA, the number and existence of critical points in these low-density areas were found to vary, sometimes dramatically, depending on the chosen DFT functional (e.g., B3LYP, PBE, PW91) and the basis set. acs.orgnih.govacs.org This inconsistency suggests that predictions of molecular stability based on the properties of low-density BCPs derived from a single DFT calculation should be approached with caution, as the underlying topology of the calculated electron density can be variable. acs.orgnih.govacs.org

Studies on Intramolecular Charge Transfer Phenomena in this compound

The molecular structure of this compound is a classic example of a 'push-pull' system, which is known to exhibit significant intramolecular charge transfer (ICT). researchgate.net In this phenomenon, electron density is transferred from an electron-donor group, through a conjugated π-system, to an electron-acceptor group.

In PNA, the amino (-NH₂) group acts as a powerful electron donor, while the five nitro (-NO₂) groups serve as strong electron acceptors. The conjugated benzene ring facilitates the transfer of charge from the amino group to the nitro groups located at the ortho and para positions. researchgate.net This substantial ICT is evidenced by several structural features identified in computational studies, including:

A shortened C-N(H₂) bond , indicating a partial double-bond character due to the delocalization of the nitrogen lone pair into the ring. researchgate.net

Distortion of the benzenoid ring , with alternating bond lengths that deviate from a perfect hexagon. researchgate.net

This pronounced charge separation results in a large molecular dipole moment and is a defining characteristic of PNA's electronic structure, influencing its chemical reactivity and energetic properties.

Computational Analysis of Bond Activation and Molecular Interactions of this compound

Computational and theoretical investigations provide crucial insights into the molecular structure, stability, and reactivity of high-energy materials like this compound. Among the various computational tools, the analysis of bond activation and molecular interactions using methods such as the Wiberg Bond Index (WBI) offers a detailed understanding of the chemical bonds susceptible to initiation in an explosive compound.

The Wiberg Bond Index is a measure of the electron density between two atoms, effectively quantifying the strength of a chemical bond. In the context of energetic materials, a lower WBI for a particular bond, often referred to as a "trigger bond," suggests a weaker bond that is more susceptible to breaking and initiating a decomposition reaction. For nitroaromatic compounds like this compound, the C-NO₂ bonds are of primary interest. By comparing the WBIs of these bonds to a reference molecule, such as nitrobenzene, a relative scale of bond activation can be established.

Detailed Research Findings

Computational studies on nitroaromatic compounds have revealed several key factors that influence the strength and activation of C-NO₂ bonds. These factors are directly applicable to understanding the behavior of this compound at a molecular level.

Intramolecular Hydrogen Bonding: One of the most significant stabilizing interactions is intramolecular hydrogen bonding. In this compound, the amino group (-NH₂) can form hydrogen bonds with the oxygen atoms of the adjacent ortho nitro groups (-NO₂). This interaction has a deactivating effect on the C-NO₂ trigger bonds, meaning it strengthens them. The formation of these hydrogen bonds enhances the contribution of resonance structures that increase the electron density in the C-NO₂ bonds, thereby increasing their WBI and making them more resistant to cleavage.

Steric Effects and Nitro Group Orientation: The presence of multiple nitro groups on the benzene ring in this compound leads to significant steric hindrance. This forces some of the nitro groups to twist out of the plane of the benzene ring. Spectroscopic and structural studies have shown that the nitro groups in the meta positions are more twisted compared to those in the ortho and para positions. wisc.edu This twisting reduces the electronic communication between the nitro group and the aromatic ring, which can weaken the C-NO₂ bond and thus lower its WBI. The interplay between the stabilizing effect of hydrogen bonding at the ortho positions and the destabilizing steric effects at other positions results in a complex pattern of bond activation across the molecule.

Electronic Effects: The amino group is a strong electron-donating group, which influences the electronic distribution within the benzene ring. This electronic push affects the strength of the various C-NO₂ bonds differently depending on their position (ortho, meta, or para) relative to the amino group. Structural data for this compound reveals that the C-N bond to the amino group is shorter than the C-N bonds to the nitro groups, indicating a significant electronic influence of the amino group on the ring. wisc.edu

Data Tables

To illustrate the expected trends in Wiberg Bond Indices for a molecule like this compound, a representative data table based on the principles discussed is presented below. Please note that these are hypothetical values intended to demonstrate the concepts of bond activation and deactivation.

| Bond Position | Expected Wiberg Bond Index (WBI) | Key Influencing Factors |

| ortho-C-NO₂ | Higher | Intramolecular hydrogen bonding with -NH₂ |

| meta-C-NO₂ | Lower | Significant steric hindrance, leading to out-of-plane twisting |

| para-C-NO₂ | Intermediate | Less steric hindrance than meta, but no direct H-bonding |

This table summarizes how the local chemical environment of each nitro group within the this compound molecule is expected to influence its C-N bond strength.

Spectroscopic Characterization of Pentanitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy of Pentanitroaniline (¹H, ¹³C, ¹⁴N)

Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable insights into the atomic connectivity and electronic environment of a molecule. For this compound, NMR studies, including ¹H, ¹³C, and ¹⁴N NMR, have been conducted, though challenges such as limited solubility and decomposition in solution have been noted. nih.govnih.gov

The ¹H NMR spectrum of PNA in [D6]acetone reveals a broadened resonance at 8.6 ppm, attributed to the amino group nih.gov. In contrast, a study on 3,5-dinitroaniline (B184610), a related compound, in [D6]DMSO showed a triplet at 7.89 ppm for the C4 ring hydrogen, a doublet at 7.73 ppm for the C2 and C5 aromatic hydrogens, and a broadened resonance at 6.5 ppm for the amino group nih.gov.

The ¹³C NMR spectrum of a concentrated PNA sample in [D6]acetone displays four expected signals, although these resonances are significantly broadened due to the attached nitro groups, necessitating concentrated solutions and longer acquisition times nih.gov. The observed chemical shifts are 151.2 ppm (CNH2), 148.8 ppm (CNO2), 112.4 ppm (CH), and 103.7 ppm (CH) nih.gov. Rapid decomposition signals can be detected after only a few minutes, increasing over time nih.gov.

For ¹⁴N NMR, three resonances for the nitro groups were initially detected at 27, 30, and 31 ppm in [D6]acetone nih.gov. Similar to the ¹³C NMR, new signals corresponding to decomposition products, likely from hydrolysis, appeared at 23 and 25 ppm and intensified over time nih.gov.

Table 1: NMR Spectroscopic Data for this compound (PNA)

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Solvent | Reference |

| ¹H NMR | 8.6 (br) | Amino group (NH₂) | [D6]acetone | nih.gov |

| ¹³C NMR | 151.2 | Carbon attached to amino group (CNH₂) | [D6]acetone | nih.gov |

| 148.8 | Carbons attached to nitro groups (CNO₂) | [D6]acetone | nih.gov | |

| 112.4 | Aromatic CH | [D6]acetone | nih.gov | |

| 103.7 | Aromatic CH | [D6]acetone | nih.gov | |

| ¹⁴N NMR | 27, 30, 31 | Nitro groups (NO₂) | [D6]acetone | nih.gov |

| 23, 25 | Decomposition products (observed over time) | [D6]acetone | nih.gov |

Infrared (IR) Spectroscopy Analysis of this compound

Infrared (IR) spectroscopy is a crucial technique for identifying functional groups within a molecule by analyzing their characteristic vibrational modes. The IR spectrum of this compound (PNA) exhibits distinct absorption bands corresponding to its amino and multiple nitro functional groups, as well as the aromatic ring structure. nih.govnih.gov

Key IR absorption bands for PNA include those in the region of 3476–3232 cm⁻¹, indicative of N-H stretching vibrations from the amino group nih.gov. Strong and very strong absorption bands are observed in the 1629–1534 cm⁻¹ range, which are typically associated with aromatic C=C stretching vibrations and asymmetric N-O stretching of the nitro groups nih.govnih.gov. Symmetric N-O stretching vibrations typically appear in the 1362–1285 cm⁻¹ range, with very strong absorption at 1285 cm⁻¹ nih.gov. Additional bands in the fingerprint region (below 1200 cm⁻¹) provide further structural information, including C-N single bond stretches and C-H bending vibrations nih.govnih.gov.

Table 2: Infrared (IR) Spectroscopic Data for this compound (PNA)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 3476 | w | N-H stretch (amino group) | nih.gov |

| 3461 | m | N-H stretch (amino group) | nih.gov |

| 3373 | m | N-H stretch (amino group) | nih.gov |

| 3354 | m | N-H stretch (amino group) | nih.gov |

| 3232 | w | N-H stretch (amino group) | nih.gov |

| 1629 | m | Aromatic C=C stretch / Asymmetric NO₂ stretch | nih.gov |

| 1608 | m | Aromatic C=C stretch / Asymmetric NO₂ stretch | nih.gov |

| 1581 | s | Aromatic C=C stretch / Asymmetric NO₂ stretch | nih.gov |

| 1564 | vs | Aromatic C=C stretch / Asymmetric NO₂ stretch | nih.gov |

| 1542 | vs | Aromatic C=C stretch / Asymmetric NO₂ stretch | nih.gov |

| 1534 | vs | Aromatic C=C stretch / Asymmetric NO₂ stretch | nih.gov |

| 1463 | m | Aromatic C=C stretch | nih.gov |

| 1442 | m | Aromatic C=C stretch | nih.gov |

| 1421 | s | Aromatic C=C stretch | nih.gov |

| 1362 | m | Symmetric NO₂ stretch | nih.gov |

| 1349 | m | Symmetric NO₂ stretch | nih.gov |

| 1327 | s | Symmetric NO₂ stretch | nih.gov |

| 1285 | vs | Symmetric NO₂ stretch | nih.gov |

| 1171 | m | C-N stretch | nih.gov |

| 889 | vs | C-H out-of-plane bending | nih.gov |

| 830 | s | C-H out-of-plane bending | nih.gov |

| 620 | s | Fingerprint region | nih.gov |

| 491 | s | Fingerprint region | nih.gov |

| (Abbreviations: w = weak, m = medium, s = strong, vs = very strong) |

Fourier Transform Infrared (FTIR) Spectroscopy in PNA Research

Fourier Transform Infrared (FTIR) spectroscopy is a widely utilized analytical technique that provides high-resolution infrared spectra, making it particularly valuable in PNA research for detailed characterization and purity assessment. FTIR operates by measuring the absorption or transmission of infrared radiation as it passes through a sample, revealing specific molecular vibrations that act as a unique chemical "fingerprint" for a compound. synhet.compaerab.uswikipedia.org

In the study of this compound, FTIR spectroscopy has been employed to fully characterize the compound nih.govnih.gov. The spectra recorded using a Perkin-Elmer Spectrum BX-FTIR spectrometer coupled with a Smiths ATR DuraSample IRII device provided detailed vibrational information in the range of 4000–650 cm⁻¹ nih.gov. This technique confirms the presence of key functional groups such as the amino group (N-H stretches) and multiple nitro groups (asymmetric and symmetric N-O stretches), consistent with the PNA structure nih.gov.

Beyond structural confirmation, FTIR spectroscopy is also an invaluable tool for assessing the purity of energetic materials. For instance, in the synthesis of triaminotrinitrobenzene (TATB), a compound structurally similar to PNA, FTIR has been used to detect impurities like 1,3-diamino-2,4,6-trinitrobenzene (DATB) and 1,3,5-triamino-2,4-dinitronitrobenzene (TADNB) at concentrations as low as 1% nih.govsigmaaldrich.com. This demonstrates the sensitivity and utility of FTIR in quality control and research involving highly nitrated aromatic compounds like PNA.

Direct Insertion Probe Mass Spectrometry (DIP-MS) in PNA Characterization

Direct Insertion Probe Mass Spectrometry (DIP-MS) is a powerful technique for the characterization of solid and low-volatility samples, including energetic materials like this compound. In DIP-MS, a solid sample is placed on a probe tip, which is then inserted into the mass spectrometer's ion volume and heated. nih.gov This heating causes the solid sample to evaporate, allowing the resulting gaseous molecules to be ionized and analyzed by the mass spectrometer nih.gov.

This technique is particularly useful for PNA characterization as it enables the detection of molecular ions and the study of fragmentation patterns, providing crucial information about the compound's molecular weight and structural integrity. Furthermore, DIP-MS is highly effective in assessing the purity of samples, as compounds with different volatilities will evaporate at different temperatures, allowing for their resolution and identification nih.gov. In related research on TATB, DIP-MS has demonstrated the capability to detect impurities at concentrations as low as 0.1% nih.govsigmaaldrich.com. This high sensitivity makes DIP-MS an invaluable tool for ensuring the chemical purity of PNA and identifying any potential by-products or decomposition products.

Reaction Chemistry and Transformation Pathways of Pentanitroaniline

Pentanitroaniline as a Precursor in the Synthesis of Advanced Materials

The dense polynitro-substituted structure of this compound makes it a valuable precursor for creating even more complex and stable energetic molecules. Its transformation into materials like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) and aminonitrobenzodifuroxan (CL-18) highlights its significance in the field of high-performance explosives.

A primary application of this compound is its conversion to 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a powerful yet remarkably insensitive high explosive. google.comwikipedia.org This transformation is achieved through an amination reaction, specifically ammonolysis, where PNA is treated with ammonia (B1221849) (NH₃). google.comscielo.br The reaction substitutes three of the nitro groups on the PNA molecule with amino (-NH₂) groups.

The process is typically carried out by bubbling anhydrous ammonia gas through a solution of this compound dissolved in a suitable organic solvent. google.com The high electron deficiency of the benzene (B151609) ring in PNA, caused by the five strongly electron-withdrawing nitro groups, facilitates the nucleophilic aromatic substitution by ammonia. This reaction can proceed to a quantitative yield of TATB, which precipitates from the solution and can be recovered by filtration. google.com However, the formation of polynitrophenol by-products can also occur during this process. osti.gov

| Reactant | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Ammonia (NH₃) | Benzene, Methylene Chloride, Toluene, or Xylenes (B1142099) | 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) | Quantitative | google.comwikipedia.org |

This compound can be directly converted into the energetic material aminonitrobenzodifuroxan (CL-18). google.com This synthesis is achieved by heating this compound in the presence of an excess of an alkali metal azide (B81097), such as sodium azide. google.com The reaction can be conducted in organic solvents like acetic acid or in the presence of water. google.com

In an organic solvent, the process involves two main steps. First, PNA reacts with the azide to form 3,5-diazido-2,4,6-trinitroaniline as an intermediate. google.com This intermediate is not isolated but remains dissolved in the reaction solvent. google.com Subsequently, heat promotes an intramolecular cyclization (ring closure) of the diazido intermediate, leading to the formation of the benzodifuroxan structure. google.com The final product, CL-18, then precipitates from the solution and can be recovered. google.com

| Reactant | Solvent | Key Condition | Intermediate | Product | Reference |

|---|---|---|---|---|---|

| Alkali Metal Azide (e.g., Sodium Azide) | Acetic Acid or Aqueous Media | Heat | 3,5-diazido-2,4,6-trinitroaniline | Aminonitrobenzodifuroxan (CL-18) | google.com |

Amination Reactions Involving this compound

Amination is a key chemical transformation for this compound, most notably in its conversion to TATB. google.comwikipedia.org The process of introducing amine groups (-NH₂) into the PNA molecule is known as ammonolysis. scielo.brresearchgate.net This reaction is a form of nucleophilic aromatic substitution, where ammonia acts as the nucleophile. The highly activated aromatic ring of PNA allows for the displacement of nitro groups by amino groups. google.comosti.gov This specific amination is a foundational reaction in the synthesis of TATB from PNA, demonstrating a crucial pathway for modifying the properties of polynitroaromatic compounds. google.comwikipedia.orgscielo.br The reaction is effectively carried out in various non-polar and chlorinated solvents. google.com

Oxidative Transformation of this compound

While many reactions involving this compound focus on the substitution of its nitro groups, oxidative processes are also relevant, particularly in its synthesis. A significant synthetic route to PNA involves an "unexpected oxidative nitration" of its precursor, 4-amino-2,6-dinitrotoluene (B94180) (ADNT). osti.gov In this process, ADNT is treated with a mixture of nitric acid and sulfuric acid. google.comosti.gov This reaction not only adds nitro groups to the aromatic ring but also oxidatively transforms the methyl group of ADNT into a nitro group, ultimately forming this compound. osti.gov This illustrates that the chemical environment of PNA and its precursors is conducive to oxidative transformations that build its unique polynitro structure.

Investigation of Reaction Mechanisms Involving this compound

The reaction mechanisms governing the transformations of this compound are rooted in the principles of physical organic chemistry.

Conversion to TATB: The mechanism for the conversion of PNA to TATB is a nucleophilic aromatic substitution. The five electron-withdrawing nitro groups strongly polarize the benzene ring, making the carbon atoms susceptible to attack by nucleophiles like ammonia. The reaction proceeds through a Meisenheimer complex intermediate, where the ammonia molecule adds to the ring, followed by the departure of a nitrite (B80452) ion as a leaving group. This process is repeated for three of the nitro groups to yield the final TATB product. google.comosti.gov

Conversion to CL-18: The mechanism for the direct conversion of PNA to CL-18 involves an initial nucleophilic aromatic substitution followed by an intramolecular cyclization. google.com The azide ion first displaces two nitro groups to form the 3,5-diazido-2,4,6-trinitroaniline intermediate. google.com Upon heating, the two adjacent azido (B1232118) groups undergo a complex reaction sequence, likely involving nitrene intermediates, which results in the formation of the two fused furoxan rings characteristic of CL-18. google.com This direct conversion without the isolation of the diazido intermediate is a key feature of the synthesis. google.com

Comparative Chemical Studies and Derivatives of Pentanitroaniline

Structural and Chemical Comparisons with Related Polynitrobenzenes (e.g., Pentanitrobenzene, Triaminotrinitrobenzene)

Pentanitroaniline (PNA, C₆H₂N₆O₁₀) is characterized by a benzene (B151609) ring substituted with one amino group and five nitro groups iucr.orgontosight.aiwikipedia.orgguidechem.comchemsrc.com. Its molecular structure exhibits C₂ symmetry iucr.org. In contrast, pentanitrobenzene (PNB, C₆HN₅O₁₀) features a benzene ring with five nitro groups and a single hydrogen atom nih.gov, while triaminotrinitrobenzene (TATB, C₆H₆N₆O₆) possesses a highly symmetrical structure with alternating amino and nitro groups around the benzene ring wikipedia.orgsciencemadness.orgontosight.ai.

TATB's exceptional thermal stability and low mechanical sensitivity are attributed to its highly symmetrical structure and extensive intermolecular hydrogen bonding network ontosight.aiuni-muenchen.de. This hydrogen bonding significantly contributes to its insensitivity to shock, vibration, fire, or impact wikipedia.orgsciencemadness.orgontosight.ai.

Comparative Properties: When comparing PNA, PNB, and TATB, distinct differences in their properties emerge, particularly concerning density and sensitivity.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Density (g/cm³) | Melting/Decomposition Point (°C) | Sensitivity | Key Structural Feature |

| This compound (PNA) | C₆H₂N₆O₁₀ | 318.11-318.13 ontosight.aiwikipedia.orgguidechem.comchemsrc.com | 1.64 ontosight.ai (or 2.107 chemsrc.com) | 170-180 (decomposes) ontosight.airsc.org | Highly sensitive ontosight.aiwikipedia.orgrsc.org | Amino and five nitro groups |

| Pentanitrobenzene (PNB) | C₆HN₅O₁₀ | 303.10 nih.gov | 1.88 uni-muenchen.de | - | Similar to PNA uni-muenchen.de | Five nitro groups and one hydrogen |

| Triaminotrinitrobenzene (TATB) | C₆H₆N₆O₆ | 258.15 wikipedia.org | 1.93 wikipedia.org (pressed: 1.80 wikipedia.org) | 300-350 (decomposes) wikipedia.org | Extremely insensitive wikipedia.orgsciencemadness.orgontosight.ai | Three amino and three nitro groups, alternating |

Data compiled from references iucr.orgontosight.aiwikipedia.orgguidechem.comchemsrc.comnih.govwikipedia.orgsciencemadness.orgontosight.aiuni-muenchen.dersc.org.

While PNA and PNB exhibit similar impact and friction sensitivities, TATB is significantly less sensitive uni-muenchen.de. This difference in sensitivity is partly explained by the extent of intermolecular interactions. TATB shows the lowest number of destabilizing O···O interactions (14%) compared to PNA (51%) and PNB (60%) uni-muenchen.de. The additional amino groups in TATB facilitate more extensive hydrogen bonding, which contributes to its higher density and reduced sensitivity uni-muenchen.de.

Research on Substituted this compound Analogs and Derivatives

Research on this compound derivatives primarily focuses on modifying its structure to alter its energetic properties and stability. A notable transformation of PNA is its conversion to triaminotrinitrobenzene (TATB). PNA can be reacted with ammonia (B1221849) in solvents such as benzene, dichloromethane (B109758), toluene, or xylenes (B1142099) to produce TATB wikipedia.orgguidechem.comgoogle.comat.ua. This conversion is a crucial step in some synthetic routes for producing TATB, an insensitive high explosive google.comat.ua.

Another significant derivative is hexanitrobenzene (B172732) (HNB). Weakly basic amines like PNA can be conveniently oxidized to HNB in high yields by dissolving the amine in oleum (B3057394) and introducing ozone researchgate.netacs.orgdtic.mil. This oxidation strategy, involving peroxydisulfuric acid, has proven useful for synthesizing a range of polynitroaromatics from polynitroanilines acs.orgdtic.mil.

Further studies have explored the reactivity of PNA's nitro groups. For instance, while tetranitroaniline yields an acetyl derivative upon acetylation, this compound produces an acetyl derivative where at least one nitro group has been replaced, suggesting the susceptibility of certain nitro groups to substitution in PNA derivatives rsc.org. PNA has also been directly converted to aminonitrobenzodifuroxan (CL-18) by heating it with an excess of sodium azide (B81097) google.com.

The broader field of energetic materials also investigates the impact of various substituents on compound properties. For example, studies on pentaerythritol (B129877) tetranitrate (PETN) derivatives have explored how substituting moieties like -CCH₂ONO₂ with groups such as -CH, -CNH₂, -CNH₃X, -CCH₃, or -PO can modify sensitivity characteristics researchgate.net. This highlights a general approach in energetic material research to systematically alter substituents to understand and manipulate properties.

Influence of Substituent Effects on Aromatic Ring Distortion and Charge Transfer in PNA Derivatives

The interplay between the amino (electron-donating) and nitro (electron-withdrawing) substituents in this compound has a profound influence on its aromatic ring geometry and internal charge distribution.

Aromatic Ring Distortion: The aromatic ring in PNA undergoes considerable distortion iucr.org. This distortion is a direct consequence of the asymmetrical presence of both strong donor (amino) and strong acceptor (nitro) substituents, leading to favorable resonance structures and intramolecular charge transfer iucr.org. The C-C bonds adjacent to the amino group in PNA are lengthened, a characteristic attributed to the combined presence of these strong donor and acceptor groups iucr.org. The nitro groups themselves are not coplanar with the benzene ring, exhibiting out-of-plane twistings. These twistings are more pronounced for the meta-nitro groups (torsion angle of 65.6°) compared to the ortho- and para-nitro groups (36.3° and 39.5°, respectively) iucr.org.

In general, substituent effects play a crucial role in determining the electron density within an aromatic ring and, consequently, its reactivity and charge transfer characteristics solubilityofthings.commsu.edulibretexts.orglibretexts.org. Electron-donating groups, like the amino group, increase electron density in the ring, while electron-withdrawing groups, such as nitro groups, decrease it solubilityofthings.commsu.edulibretexts.orglibretexts.org. This electron redistribution directly impacts the extent of aromaticity and the nature of intramolecular charge transfer. The deformation of the aromatic ring in polynitroaminobenzenes, including PNA, is largely a result of this charge transfer from the amino to the nitro-containing fragments iucr.org. The optical band gap in some organic heterocycles has also been linked to intramolecular charge transfer from donor fragments to nitro groups researchgate.net. Furthermore, charge-transfer interactions are recognized as important contributors to the formation of molecular complexes researchgate.netrsc.org.

Methodological Considerations in Pentanitroaniline Research

Standardization of Analytical and Characterization Protocols for PNA

The characterization of Pentanitroaniline (PNA) relies on a suite of analytical techniques to determine its chemical, physical, and energetic properties. Standardization of these protocols is paramount for ensuring data comparability across different studies and laboratories, a crucial aspect for both fundamental research and practical applications. International bodies and national authorities have established frameworks and standards for the qualification and testing of energetic materials, which provide a basis for the protocols applied to PNA. tno.nlastm.org

Key standardized analytical and characterization techniques applicable to PNA include:

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (IR) spectroscopy, and Raman spectroscopy are fundamental for elucidating the molecular structure of PNA. researchgate.net Standardization in this context involves using consistent solvents, reference standards, and instrument parameters to ensure that spectral data is comparable and can be reliably used for identification and purity assessment.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed to assess the purity of PNA and to detect any impurities or degradation products. metrohm.com Standardized methods, such as those outlined in EPA Method 8330 for explosives analysis, provide guidelines on column types, mobile phases, and detection parameters to achieve consistent and quantifiable results. metrohm.comwikipedia.org

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for determining the thermal stability of PNA, including its melting point and decomposition temperature. setaramsolutions.commdpi.com Standardization of heating rates, sample mass, and atmospheric conditions is essential for obtaining reproducible thermal profiles. tno.nl

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the molecular and crystal structure of PNA. Standardized protocols for crystal mounting, data collection, and structure refinement are crucial for accurate structural determination.

Sensitivity Testing: The sensitivity of PNA to external stimuli such as impact, friction, and electrostatic discharge is a critical safety parameter. Standardized tests, such as those defined by NATO in STANAGs (Standardization Agreements) and by organizations like ASTM, are employed to ensure that sensitivity data is reliable and can be compared against other energetic materials. tno.nlimemg.orgbetalight-tactical.com These tests often involve specific apparatus like the BAM (Bundesanstalt für Materialforschung und -prüfung) drophammer and friction tester.

The following interactive table summarizes the key analytical techniques and the typical parameters that require standardization for the characterization of PNA.

| Analytical Technique | Purpose | Key Standardization Parameters |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Molecular structure confirmation | Solvent, reference standard (e.g., TMS), magnetic field strength |

| Fourier-Transform Infrared (IR) Spectroscopy | Identification of functional groups | Sample preparation (e.g., KBr pellet, ATR), spectral resolution |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Column type, mobile phase composition, flow rate, detector wavelength |

| Differential Scanning Calorimetry (DSC) | Determination of melting point and decomposition temperature | Heating rate, sample mass, atmosphere (e.g., nitrogen, air) |

| Impact and Friction Sensitivity Testing | Assessment of sensitivity to mechanical stimuli | Drop height/weight (impact), pendulum force (friction), sample preparation |

Validation of Computational Models and Simulations in PNA Studies

Computational chemistry plays a vital role in predicting the properties and behavior of energetic materials like PNA, offering insights that can guide experimental work and enhance safety. The validation of these computational models against experimental data is a critical step to ensure their accuracy and predictive power. uq.edu.aunih.gov

Commonly employed computational methods in the study of PNA include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to calculate fundamental molecular properties such as geometry, heat of formation, and vibrational frequencies. mdpi.comresearchgate.net Validation of these calculations is achieved by comparing the computed values with experimental data obtained from techniques like X-ray crystallography and spectroscopy. For instance, calculated bond lengths and angles can be compared with crystallographic data, and computed vibrational frequencies can be correlated with experimental IR and Raman spectra.

Energetic Performance Predictions: Specialized software packages, such as EXPLO5, are used to predict detonation parameters like velocity of detonation (VOD) and detonation pressure. researchgate.net These predictions are based on the calculated heat of formation and the density of the material. Validation involves comparing the predicted performance with experimentally measured values, which are often obtained from detonation experiments.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of PNA at the molecular level, including its response to stimuli like shockwaves. mdpi.com Validating MD simulations is more complex and often involves comparing macroscopic properties derived from the simulation (e.g., equation of state) with experimental data.

The validation process typically involves a quantitative comparison between computational and experimental results. A good agreement between the two builds confidence in the computational model, allowing it to be used for further predictions and to explore conditions that may be difficult or dangerous to probe experimentally.

The following interactive table presents a summary of computational methods used for PNA and the corresponding experimental data used for their validation.

| Computational Method | Predicted Property | Experimental Validation Data |

|---|---|---|

| Density Functional Theory (DFT) | Molecular geometry, heat of formation, vibrational frequencies | X-ray crystallography data, calorimetric measurements, IR/Raman spectroscopy |

| EXPLO5 | Detonation velocity, detonation pressure | Detonation velocity measurements (e.g., by streak camera) |

| Hirshfeld Surface Analysis | Intermolecular interactions | Crystal packing analysis from X-ray diffraction |

| Molecular Dynamics (MD) | Response to shock, thermal decomposition pathways | Shock sensitivity experiments, thermal analysis data (DSC/TGA) |

Future Directions and Emerging Research Avenues for this compound

While this compound has been known for a considerable time, there are several promising avenues for future research that could lead to a better understanding of its properties and potentially new applications.

Improving Moisture Sensitivity: A significant drawback of PNA is its sensitivity to moisture, which can lead to hydrolysis and degradation, thereby limiting its long-term stability and practical application. Future research could focus on developing strategies to mitigate this issue, such as the synthesis of PNA derivatives with hydrophobic functional groups or the development of protective coatings and formulations.

Advanced Synthetic Routes: While synthetic methods for PNA exist, exploring novel and more efficient synthetic pathways could be a valuable research direction. google.comdtic.mil This could involve the use of new nitrating agents, catalysts, or reaction conditions to improve yield, purity, and safety of the synthesis. Green chemistry principles could also be applied to develop more environmentally benign synthetic routes.

Development of PNA-based Derivatives: The PNA molecule can serve as a building block for the synthesis of other energetic materials. For instance, PNA is a precursor in the synthesis of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), a remarkably insensitive high explosive. wikipedia.org Future research could explore the synthesis of other PNA derivatives with tailored properties, such as enhanced thermal stability, reduced sensitivity, or specific performance characteristics. nih.gov

Co-crystallization and Formulation Studies: The formation of co-crystals of PNA with other energetic or inert materials could lead to novel compositions with improved properties, such as reduced sensitivity or enhanced performance. rsc.org Research into new polymer-bonded explosive (PBX) formulations incorporating PNA could also be a fruitful area of investigation, aiming to optimize the balance between performance and sensitivity. redalyc.org

Advanced Computational Modeling: As computational power increases, more sophisticated theoretical models can be applied to study PNA. Future computational work could focus on multi-scale modeling to bridge the gap between molecular-level behavior and macroscopic properties. This could provide deeper insights into the initiation and detonation mechanisms of PNA.

Exploration of Niche Applications: While PNA is a powerful explosive, its high sensitivity has limited its widespread use. wikipedia.org Future research could investigate potential niche applications where its high performance is a critical requirement and its sensitivity can be safely managed, for example, in specialized detonators or as a component in composite explosives where its properties are moderated.

The continued exploration of these research avenues will undoubtedly lead to a more comprehensive understanding of this compound and may unlock its potential for future energetic material applications. scielo.brresearchgate.netmdpi.comnih.gov

常见问题

Q. What statistical tools are optimal for analyzing sensitivity and stability data in PNA studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。